[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Overview
Description
[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid: is a complex organic compound that combines a furan ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from 5-methylfurfural through a series of reactions, including oxidation and cyclization.
Piperidine Ring Formation: The piperidine ring is often synthesized from piperidine derivatives through alkylation and cyclization reactions.
Morpholine Ring Formation: The morpholine ring is synthesized from diethanolamine through cyclization reactions.
Coupling Reactions: The final step involves coupling the furan, piperidine, and morpholine rings using reagents such as oxalyl chloride and base catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various derivatives.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The morpholine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Various furan derivatives.
Reduction Products: Different piperidine derivatives.
Substitution Products: Various morpholine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic properties, including antiviral and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of [1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
5-Methyl-2-furanmethanol: Shares the furan ring structure but lacks the piperidine and morpholine rings.
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Contains a furan ring but has a benzimidazole ring instead of piperidine and morpholine.
Uniqueness:
Properties
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-13-2-3-15(21-13)12-17-6-4-14(5-7-17)16(19)18-8-10-20-11-9-18;3-1(4)2(5)6/h2-3,14H,4-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHOAAMNIDSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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